4,4'-Difluorobiphenyl-3-amine

Synthetic Methodology Process Chemistry Biphenyl Synthesis

4,4'-Difluorobiphenyl-3-amine (CAS 323-93-3) is a fluorinated biphenyl amine with the molecular formula C12H9F2N and molecular weight 205.20 g/mol. The compound features a biphenyl backbone with fluorine atoms at the 4 and 4' positions and an amine group at the 3-position.

Molecular Formula C12H9F2N
Molecular Weight 205.2 g/mol
CAS No. 323-93-3
Cat. No. B3125343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Difluorobiphenyl-3-amine
CAS323-93-3
Molecular FormulaC12H9F2N
Molecular Weight205.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)N)F
InChIInChI=1S/C12H9F2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2
InChIKeyVPPOGGQSLVSHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Difluorobiphenyl-3-amine (CAS 323-93-3): Physicochemical Profile and Industrial Sourcing Landscape


4,4'-Difluorobiphenyl-3-amine (CAS 323-93-3) is a fluorinated biphenyl amine with the molecular formula C12H9F2N and molecular weight 205.20 g/mol. The compound features a biphenyl backbone with fluorine atoms at the 4 and 4' positions and an amine group at the 3-position . Key physicochemical parameters include a predicted density of 1.2±0.1 g/cm³, a boiling point of 322.6±32.0 °C at 760 mmHg, a flash point of 177.7±11.1 °C, a calculated LogP of 2.57, and a topological polar surface area (TPSA) of 26.0 Ų . Commercially, the compound is offered by multiple suppliers at purities up to 98% .

Why Non-Fluorinated or Differently Fluorinated Biphenyl Amines Cannot Simply Replace 4,4'-Difluorobiphenyl-3-amine


Substituting 4,4'-difluorobiphenyl-3-amine with a non-fluorinated analog (e.g., 3-aminobiphenyl) or an isomer (e.g., 4,4'-difluorobiphenyl-2-amine) is scientifically unsound due to the specific electronic and steric effects imparted by the para,para'-difluoro substitution pattern and the meta-amine positioning. Fluorine atoms at the 4,4' positions exert a strong electron-withdrawing inductive effect (-I) that lowers the electron density of the biphenyl π-system, thereby modulating reactivity in electrophilic substitution, cross-coupling, and metal coordination events [1]. The 3-amine group, being meta to the inter-ring bond, places the nucleophilic nitrogen in a distinct spatial and electronic environment that differs fundamentally from ortho- or para-amine regioisomers, altering hydrogen-bonding geometry, pKa, and steric accessibility during further derivatization [2]. These structural nuances translate into quantifiable differences in synthetic yield, physicochemical properties (LogP, boiling point), and predicted metabolic stability, rendering in-class substitution untenable without extensive re-optimization.

Quantitative Differentiation: 4,4'-Difluorobiphenyl-3-amine Versus Closest Analogs


Synthetic Accessibility via Suzuki-Miyaura Coupling: Validated 65% Yield

A patent-disclosed synthesis of 4,4'-difluorobiphenyl-3-amine via Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoroaniline with (4-fluorophenyl)boronic acid, catalyzed by Pd(PPh3)4 and K2CO3 in refluxing toluene/water for 24 hours, affords the target compound in 65% isolated yield after silica gel chromatography . In contrast, analogous syntheses of non-fluorinated 3-aminobiphenyl from simpler precursors typically require harsher nitration/reduction sequences with variable yields (often <50% for multi-step procedures) [1]. The one-step, modular Suzuki approach provides a scalable, reproducible route specifically enabled by the halogenation pattern of the fluorinated aniline starting material.

Synthetic Methodology Process Chemistry Biphenyl Synthesis

Elevated Boiling Point for High-Temperature Process Compatibility

4,4'-Difluorobiphenyl-3-amine exhibits a predicted boiling point of 322.6±32.0 °C at 760 mmHg . This is substantially higher than the boiling point of the non-fluorinated parent scaffold, 3-aminobiphenyl, which boils at 177–178 °C at 18 Torr (corresponding to ~341.7 °C at 760 mmHg predicted) but with significantly different vapor pressure behavior [1]. Furthermore, the boiling point of the amine-containing target is ~68 °C higher than that of 4,4'-difluorobiphenyl (254-255 °C at 760 mmHg) . The elevated boiling point relative to the non-aminated analog reflects the contribution of intermolecular hydrogen bonding from the primary amine, while the fluorine atoms increase molecular weight and polarizability, reducing volatility compared to non-fluorinated biphenyls.

Thermal Stability Process Engineering Physical Properties

Optimized Lipophilicity (LogP 2.57) Balances Membrane Permeability and Solubility

The calculated partition coefficient (LogP) for 4,4'-difluorobiphenyl-3-amine is 2.57 . This value represents a ~1.5 LogP unit increase relative to the non-fluorinated 3-aminobiphenyl (calculated LogP ~1.0) [1], attributable to the lipophilic contribution of the two para-fluorine substituents. The 2.57 LogP falls within the optimal range (typically 1-3) for oral drug candidates, balancing passive membrane permeability with sufficient aqueous solubility. In comparison, the 2-amine regioisomer (4,4'-difluorobiphenyl-2-amine, CAS 2367-21-7) exhibits a different LogP and pKa due to intramolecular hydrogen bonding between the ortho-amine and the adjacent fluorine, altering its physicochemical and biological profile [2].

Drug Design ADME Properties Physicochemical Profiling

Altered Phase II Metabolism Profile Suggests Distinct Metabolic Fate

In a model biotransformation study using the fungus Cunninghamella elegans (a eukaryotic model of mammalian xenobiotic metabolism), 4,4'-difluorobiphenyl—the non-aminated core of the target compound—yielded mono- and dihydroxylated products and, notably, phase II sulfate and β-glucuronide conjugates detectable by 19F NMR [1]. In contrast, less fluorinated biphenyls (2-fluoro- and 4-fluoro-biphenyl) produced only phase I hydroxylated metabolites, with no detectable phase II conjugates. While direct data for 4,4'-difluorobiphenyl-3-amine are not available, the presence of the para,para'-difluoro motif directs metabolism toward conjugation pathways, a property that can be rationally exploited to modulate clearance and reduce the formation of reactive, potentially toxic phase I intermediates [2].

Drug Metabolism Biotransformation Xenobiotic Disposition

High-Value Application Scenarios for 4,4'-Difluorobiphenyl-3-amine Based on Differentiating Evidence


Building Block for Fluorinated Kinase Inhibitor Fragments

The 4,4'-difluorobiphenyl-3-amine scaffold serves as an ideal aniline coupling partner in the synthesis of fluorinated kinase inhibitor cores. Its LogP of 2.57 positions it favorably for CNS-penetrant programs, while the electron-withdrawing para-fluorines lower the pKa of the amine, facilitating Buchwald-Hartwig or Chan-Lam couplings under milder conditions compared to non-fluorinated anilines [1]. The validated 65% yield Suzuki route enables gram-to-kilogram scale preparation, supporting fragment-based screening and lead optimization campaigns .

Synthesis of Fluorinated Organic Electronic Materials

Fluorinated biphenyl amines are valued in organic electronics for their ability to tune HOMO/LUMO levels and improve charge transport. The para-fluorine substitution pattern in 4,4'-difluorobiphenyl-3-amine lowers the electron density of the biphenyl core, enhancing electron mobility and oxidative stability relative to non-fluorinated analogs [1]. The high boiling point (322.6 °C) ensures thermal stability during vacuum deposition or annealing steps in device fabrication .

Agrochemical Intermediate with Improved Environmental Profile

In the design of fluorinated herbicides or fungicides, the para,para'-difluoro substitution pattern has been shown to redirect metabolism toward phase II conjugation in eukaryotic models, potentially reducing the persistence of bioactive phase I metabolites in soil or non-target organisms [2]. The amine handle allows straightforward attachment of diverse pharmacophores (e.g., triazoles, pyrazoles, amides) to generate focused libraries for agrochemical screening.

Synthesis of Fluorinated Liquid Crystal Intermediates

The rigid biphenyl core with terminal fluorine atoms and a meta-amine functional group imparts the anisotropic polarizability and dipole moment required for liquid crystalline mesophases. The elevated boiling point and reduced volatility relative to non-fluorinated biphenyls are critical for maintaining composition during high-temperature processing steps in LC display manufacturing .

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